

Technical Guide: Synthesis and Characterization of Alogliptin ()^[1]

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Compound of Interest

Compound Name: Alogliptin (13CD3)

Cat. No.: B12426154

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Abstract

This technical guide details the strategic synthesis and analytical characterization of Alogliptin (), a stable isotope-labeled (SIL) internal standard designed for high-precision bioanalytical quantification of Alogliptin in biological matrices.^[1] The protocol utilizes a convergent synthetic route, introducing the isotopic label at the metabolically stable N3-methyl position of the uracil core using Iodomethane-

.^[1] This approach ensures a mass shift of +4 Da relative to the analyte, eliminating spectral crosstalk and minimizing kinetic isotope effects (KIE) during LC-MS/MS analysis.^[1]

Introduction & Retrosynthetic Analysis^{[1][2][3]}

The Role of Stable Isotope Labeling (SIL)

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the use of structural analogs as internal standards often fails to compensate for matrix effects and ionization variability. Alogliptin (

) serves as an ideal internal standard (IS) because it shares identical physicochemical properties (retention time, pKa, solubility) with the analyte while possessing a distinct mass signature (

).^[1]

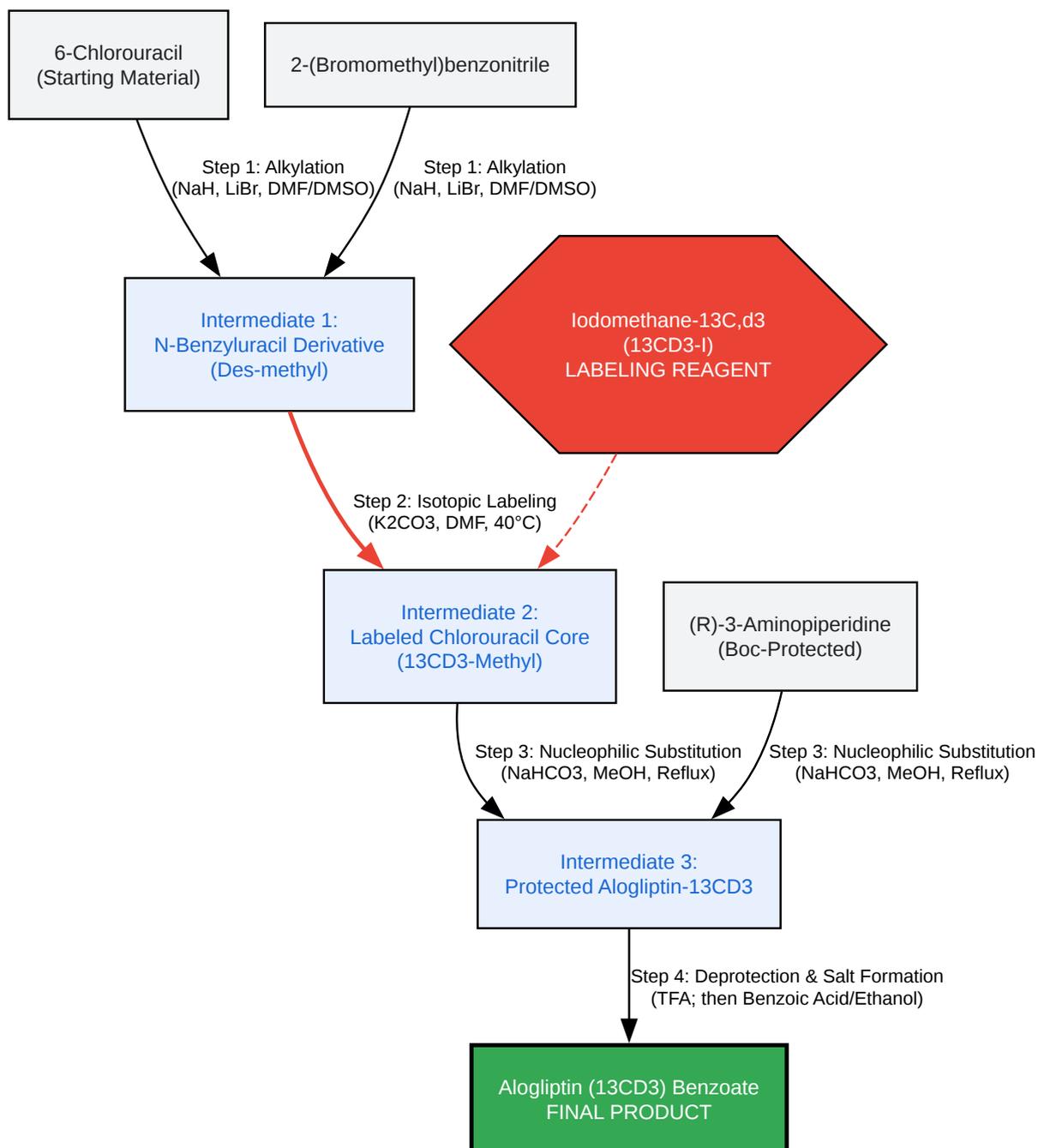
Strategic Disconnection

The retrosynthetic analysis of Alogliptin (

) reveals that the most efficient labeling strategy is the late-stage alkylation of the uracil ring. Introducing the label early (on the methyl group) prevents the need for complex handling of labeled intermediates in subsequent steps.

- Target Molecule: Alogliptin (
) Benzoate[1]
- Key Disconnection: N3-Methyl bond[1][2]
- Labeled Reagent: Iodomethane-
(
) [1][2]
- Precursor: 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzotrile[1][2][3]

Synthesis Pathway Visualization[1][3]



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Figure 1: Convergent synthesis pathway for Alogliptin () highlighting the critical isotopic labeling step.[1][2]

Detailed Experimental Protocol

Step 1: Preparation of the N-Benzyluracil Scaffold

Objective: Selective alkylation of 6-chlorouracil at the N1 position.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Reagents: 6-Chlorouracil (1.0 eq), 2-(bromomethyl)benzotrile (1.05 eq), NaH (60% dispersion, 1.2 eq), LiBr (catalytic).[\[1\]](#)
- Solvent: DMF/DMSO (4:1 v/v).
- Protocol:
 - Dissolve 6-chlorouracil in dry DMF/DMSO under atmosphere.
 - Add NaH portion-wise at 0°C. Stir for 30 mins to generate the anion.
 - Add LiBr (improves solubility and kinetics) followed by dropwise addition of 2-(bromomethyl)benzotrile.[\[1\]](#)
 - Warm to ambient temperature and stir for 12 hours.
 - Quench: Pour into ice water. Filter the resulting precipitate.[\[5\]](#)
 - Purification: Recrystallization from Ethanol/Water.
 - Yield: Typically 55-60%.[\[1\]](#)[\[2\]](#)

Step 2: Isotopic Labeling (The Critical Step)

Objective: Introduction of the

moiety at the N3 position.

- Reagents: Intermediate 1 (1.0 eq), Iodomethane-
(1.2 eq, >99 atom% D, 99 atom% ¹³C),

(2.0 eq).[1]

- Solvent: Anhydrous DMF.
- Protocol:
 - Suspend Intermediate 1 and anhydrous finely ground in DMF.
 - Cool to 0°C to minimize volatility of the labeled reagent.
 - Add Iodomethane-
via syringe.[1][2] Seal the vessel (pressure tube recommended to prevent loss of volatile isotope).
 - Heat to 40°C for 6 hours. Monitor by TLC or LC-MS (disappearance of SM mass).[1][2]
 - Workup: Evaporate DMF under reduced pressure. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with brine.[1]
 - Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove any O-alkylated byproducts (though N-alkylation is favored).[1][2]
 - Data Check: Verify mass shift ().

Step 3: Coupling with (R)-3-Aminopiperidine

Objective: Installation of the piperidine ring via

[1][2]

- Reagents: Intermediate 2 (1.0 eq), (R)-3-(Boc-amino)piperidine (1.2 eq),
(3.0 eq).
- Solvent: Methanol (or Isopropanol).[5]

- Protocol:
 - Combine Intermediate 2 and the protected amine in Methanol.
 - Add

.[1]
 - Reflux (65-70°C) for 8–12 hours. The electron-deficient pyrimidine ring facilitates displacement of the chlorine.
 - Workup: Concentrate solvent. Partition between DCM and water.[1] Dry organic layer ().

Step 4: Deprotection and Benzoate Salt Formation

Objective: Removal of Boc group and crystallization as a stable salt.

- Protocol:
 - Dissolve Intermediate 3 in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 2 hours.
 - Evaporate volatiles.[1] Neutralize with saturated

to obtain the free base.
 - Dissolve free base in Ethanol.[1] Add Benzoic acid (1.0 eq).
 - Heat to dissolve, then cool slowly to 0°C to induce crystallization.
 - Final Product: Alogliptin () Benzoate.

Characterization & Validation

High-Resolution Mass Spectrometry (HRMS)

The defining characteristic of the SIL IS is the mass shift.

Parameter	Unlabeled Alogliptin (Free Base)	Alogliptin () (Free Base)
Formula		
Monoisotopic Mass	339.1695 Da	343.1890 Da
Mass Shift ()	-	+4.0195 Da
Key Fragment (MS2)	m/z 116 (unlabeled piperidine ring)	m/z 116 (label remains on uracil core*)

Note on Fragmentation: In MS/MS, the label is located on the uracil core. Therefore, fragments containing the uracil moiety will show the mass shift, while the piperidine fragment (often used for transitions) may remain unlabeled depending on the fragmentation pathway. For Alogliptin, the primary transition often involves the loss of the piperidine moiety; thus, the parent ion selection (

) provides the selectivity.

Nuclear Magnetic Resonance (NMR)

NMR confirms the site-specific incorporation of the label.

- NMR (DMSO-

):

- Unlabeled: Singlet at

~3.25 ppm (3H) corresponding to

[.1\]\[2\]](#)

- Labeled (

): The singlet at

3.25 ppm disappears. No new peaks appear in the proton spectrum at this position

(Deuterium is silent in

NMR).

- NMR:

- Unlabeled: Singlet at

~28.5 ppm.

- Labeled (

): The signal at ~28.5 ppm appears as a septet (1:3:6:7:6:3:1 intensity) due to coupling with three deuterium atoms (

).^[1]^[2] The chemical shift may show a slight upfield isotope shift (

ppm).^[1]^[2]

Isotopic Purity Calculation

To ensure bioanalytical reliability, the contribution of the

(unlabeled) species must be

.

^[1]

Bioanalytical Application Workflow

The following diagram illustrates the integration of the synthesized IS into a regulated LC-MS/MS workflow.



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Figure 2: LC-MS/MS workflow utilizing Alogliptin (

) for drift correction.[1][2]

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